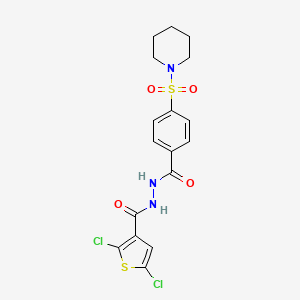

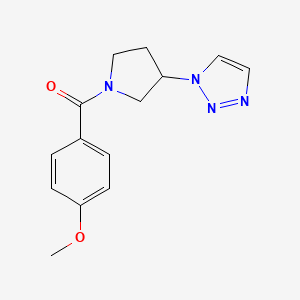

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

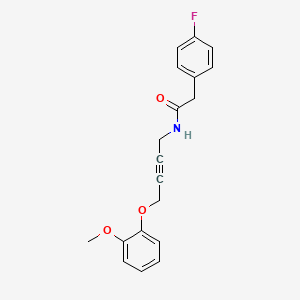

The compound “3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrimidine derivatives generally have a planar structure and are capable of forming hydrogen bonds, which can influence their solubility and reactivity .科学研究应用

合成与生物学评估

与3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide相关的化合物研究集中在它们的合成和潜在生物活性,特别是在抗菌、抗癌和抗炎作用方面。值得注意的是,类似结构家族的衍生物已被合成并评估其生物活性。

抗菌活性:研究已合成并测试了各种化合物的抗菌功效。例如,已探索合成新的嘧啶酮和三嗪酮衍生物,证明了对一系列病原体的体外抗菌活性(Abdel-rahman, Bakhite, & Al-Taifi, 2002)。此类化合物可作为进一步开发成抗菌剂的前体。

抗癌和抗 5-脂氧合酶剂:新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性。这些化合物对癌细胞系表现出细胞毒性作用,并对 5-脂氧合酶具有抑制作用,表明有望开发新的治疗剂(Rahmouni et al., 2016)。

抗炎和镇痛剂:对来自维斯那金酮和凯林酮的化合物进行的研究导致合成具有显着抗炎和镇痛活性的新型杂环化合物。这些发现表明有可能开发针对炎症和疼痛的新药(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

CB1 受体的变构调节:已研究结构上类似于 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide 的吲哚-2-甲酰胺的优化,以改善对大麻素 1 型 (CB1) 受体的变构调节。这项研究提供了对变构调节结构要求的见解,对开发新治疗剂具有启示(Khurana et al., 2014)。

作用机制

Target of Action

The primary target of the compound 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide acts as an agonist of GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide affects the insulin secretion pathway and the incretin pathway . By stimulating the GPR119 receptor, it enhances the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . These actions lead to improved glucose control, making it a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

It was noted that the compound showed efficacy in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The molecular and cellular effects of 3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells . These actions result in improved glucose control, which is beneficial in the management of type 2 diabetes .

属性

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c18-14-10-20-16(21-11-14)24-15-7-9-22(12-15)17(23)19-8-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHDOODPUJQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-chloropyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)

![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)

![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)